molecular formula C25H29N9O3 B1679076 Preladenant CAS No. 377727-87-2

Preladenant

Cat. No. B1679076
M. Wt: 503.6 g/mol
InChI Key: DTYWJKSSUANMHD-UHFFFAOYSA-N
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Description

Preladenant (SCH 420814) was a drug developed by Schering-Plough, acting as a potent and selective antagonist at the adenosine A2A receptor . It was researched as a potential treatment for Parkinson’s disease .


Synthesis Analysis

Preladenant is an orally administered adenosine 2A (A2A) receptor antagonist in phase III development for Parkinson’s disease treatment . A thorough QT/QTc study evaluated its potential effects on cardiac repolarization .


Molecular Structure Analysis

Preladenant has a molecular formula of C25H29N9O3 . It belongs to the class of organic compounds known as phenylpiperazines, which consists of a piperazine bound to a phenyl group .


Chemical Reactions Analysis

Preladenant is not associated with QT/QTc prolongation . It was evaluated under steady-state exposure of clinical and supratherapeutic doses .


Physical And Chemical Properties Analysis

Preladenant has a molar mass of 503.567 g/mol . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 136.4±0.5 cm3, and a polar surface area of 125 Å2 .

Scientific Research Applications

Parkinson’s Disease Treatment

  • Application Summary : Preladenant is an orally administered adenosine 2A (A 2A) receptor antagonist that is currently in phase III development for Parkinson’s disease treatment . It is a novel, highly selective non-methylxanthine adenosine 2A (A 2A) receptor antagonist .
  • Methods of Application : In a phase II, randomized, double-blind, placebo-controlled study, preladenant 5 mg and 10 mg twice daily (BID) was administered over a span of 12 weeks in patients with Parkinson’s disease and motor fluctuations who were receiving treatment with levodopa and other antiparkinsonian drugs .
  • Results : Preladenant significantly reduced OFF time in patients with Parkinson’s disease .

Cardiac Repolarization

  • Application Summary : Preladenant has been evaluated for its potential effects on cardiac repolarization .
  • Methods of Application : A randomized, double-blind, positive- and placebo-controlled, four-period crossover study was performed under steady-state exposure of clinical and supratherapeutic doses of preladenant (10 mg BID and 100 mg BID, respectively, for 5 days), moxifloxacin (400 mg on day 5), or placebo in 60 healthy adult volunteers .
  • Results : The QTcF interval was similar between the preladenant and placebo treatment groups: the upper bound of the 95 % one-sided CI for the mean difference in QTcF between preladenant and placebo was less than 10 ms at all time points for the supratherapeutic treatment group (1.3 to 5.7 ms, mean difference: −1.3 to 2.7 ms) and the therapeutic treatment group (0.4 to 4.3 ms, mean difference: −2.1 to 1.5 ms), substantially below the threshold of regulatory concern .

Adjunctive Therapy With Levodopa

  • Application Summary : Preladenant has been evaluated as an adjunctive therapy with Levodopa in Parkinson’s disease .
  • Methods of Application : In a phase 2b trial, preladenant was evaluated as an adjunct to Levodopa in patients with Parkinson’s disease .
  • Results : Preladenant provided a significant reduction in OFF-time when used as an adjunctive therapy with Levodopa .

Simulation of OFF-Time in Augmentation Trials

  • Application Summary : Preladenant has been used in a quantitative systems pharmacology model for simulating OFF-Time in augmentation trials for Parkinson’s disease .
  • Methods of Application : The model was combined with PK modeling of different formulations of L-DOPA to calculate the b/g fluctuations over a 16 h awake period .
  • Results : Simulations show that augmentation with preladenant reduces OFF-time with 6 min for carbidopa/levodopa 950 mg 5-times daily to 37 min for 100 mg L-DOPA – 3 or 5 times daily .

Monotherapy in Early Parkinson’s Disease

  • Application Summary : Preladenant has been evaluated as a monotherapy in early Parkinson’s disease .
  • Methods of Application : In a randomized trial, preladenant was evaluated as a monotherapy in patients with early Parkinson’s disease .
  • Results : The results of this study are not publicly available. Further research is needed to determine the effectiveness of preladenant as a monotherapy in early Parkinson’s disease .

Non-Dopaminergic Approach to Parkinson’s Disease Treatment

  • Application Summary : Preladenant represents a non-dopaminergic approach to Parkinson’s disease treatment .
  • Methods of Application : Preladenant is a novel, orally administered, highly selective non-methylxanthine adenosine 2A (A 2A) receptor antagonist . It is currently in phase III trials .
  • Results : In a phase II, randomized, double-blind, placebo-controlled study, preladenant 5 mg and 10 mg twice daily (BID) significantly reduced OFF time over a span of 12 weeks in patients with Parkinson’s disease and motor fluctuations who were receiving treatment with levodopa and other antiparkinsonian drugs .

Safety And Hazards

Preladenant is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to handle it with adequate ventilation and personal protective equipment .

properties

IUPAC Name

4-(furan-2-yl)-10-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYWJKSSUANMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191219
Record name Preladenant
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Preladenant

CAS RN

377727-87-2
Record name Preladenant
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Preladenant [USAN:INN]
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Record name Preladenant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11864
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Record name Preladenant
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[2-[4-[4-[(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethyl]- 2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5- e]pyrimidin-5-amine
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Record name PRELADENANT
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
DL Cutler, A Tendolkar… - Journal of clinical …, 2012 - Wiley Online Library
… of preladenant at single and multiple doses for the first time in humans. … preladenant doses (5–200 mg) compared with placebo and the other evaluating multiple rising preladenant …
Number of citations: 29 onlinelibrary.wiley.com
RA Hauser, F Stocchi, O Rascol, SB Huyck… - JAMA …, 2015 - jamanetwork.com
… We report herein results from 2 phase 3 trials that evaluated preladenant as an adjunct to … differences between preladenant or rasagiline vs placebo. All preladenant groups and the …
Number of citations: 98 jamanetwork.com
F Stocchi, O Rascol, RA Hauser, S Huyck… - Neurology, 2017 - AAN Enterprises
… to preladenant 5 mg twice daily while the others remained on their part 1 treatment; the placebo/preladenant … comparison to the 5 mg preladenant/preladenant group to assess potential …
Number of citations: 60 n.neurology.org
RA Hauser, M Cantillon, E Pourcher, F Micheli… - The Lancet …, 2011 - thelancet.com
… Preladenant is an adenosine 2A (A 2A ) receptor antagonist. In animal models of Parkinson's disease, preladenant … We aimed to assess the efficacy and safety of preladenant in patients …
Number of citations: 220 www.thelancet.com
R Hauser, F Stocchi, O Rascol, S Huyck, X Ha… - 2014 - AAN Enterprises
… Preladenant is an A 2a antagonist that was studied as a potential treatment for PD. On the … We report here results from two global phase-3 trials which evaluated preladenant given as …
Number of citations: 15 n.neurology.org
SA Factor, K Wolski, DM Togasaki, S Huyck… - Movement …, 2013 - Wiley Online Library
… Factor has not received any remuneration in relation to preladenant from Schering-… preladenant. Emmanuelle Pourcher has received honoraria for consultancy related to preladenant…
F Stocchi, O Rascol, R Hauser, S Huyck, A Tzontcheva… - 2014 - AAN Enterprises
… Preladenant is an A 2a antagonist that was studied as a potential treatment for PD. On the … We report here results from a phase-3 trial which evaluated preladenant given as monotherapy…
Number of citations: 8 n.neurology.org
N Hattori, M Kikuchi, N Adachi, D Hewitt… - Parkinsonism & Related …, 2016 - Elsevier
… preladenant 2 mg, and 113 each received preladenant 5 mg, 10 mg, or placebo. In contrast to previous data, preladenant … (P = 0.3386), respectively, for preladenant 2 mg, 5 mg, and 10 …
Number of citations: 19 www.sciencedirect.com
Z Wang, F Xuan, WH Lin, MD Troyer… - European journal of …, 2013 - Springer
… ; preladenant clinical therapeutic dose (preladenant 10 mg BID for 4 days followed by preladenant 10 mg in the morning on day 5); and preladenant supratherapeutic dose (preladenant …
Number of citations: 6 link.springer.com
PA LeWitt, SD Aradi, RA Hauser, O Rascol - Parkinsonism & Related …, 2020 - Elsevier
… Three of these compounds – istradefylline, preladenant, and tozadenant – were chosen for clinical … Despite promising Phase 2 data, preladenant did not show efficacy when tested in a …
Number of citations: 34 www.sciencedirect.com

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